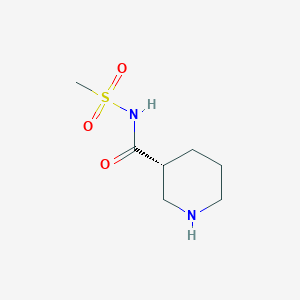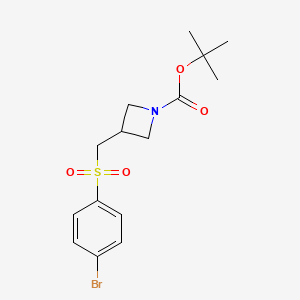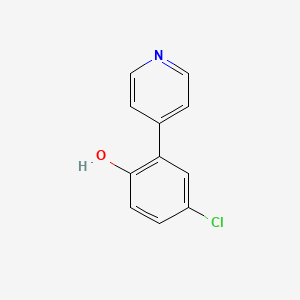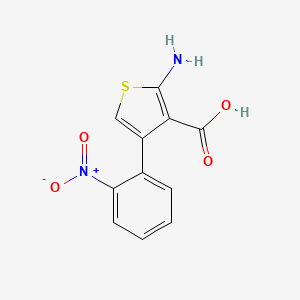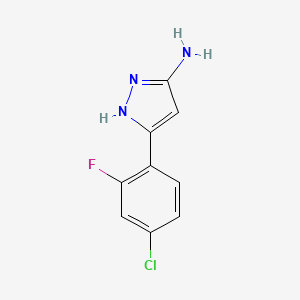
1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring substituted with a p-tolyl group and an ethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride typically involves the reaction of 5-p-Tolyl-pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process includes the purification of the raw materials, precise control of reaction parameters, and efficient separation techniques to obtain the pure compound. The industrial production methods are designed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: 1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride can be compared with other similar compounds, such as:
- 1-(5-p-Tolyl-pyridin-2-yl)piperazine
- 1-methyl-4-(5-p-Tolyl-pyridin-2-yl)piperazine
These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of the pyridine ring, p-tolyl group, and ethylamine moiety in this compound gives it distinct characteristics that make it valuable for specific research and industrial purposes.
特性
分子式 |
C14H18Cl2N2 |
|---|---|
分子量 |
285.2 g/mol |
IUPAC名 |
1-[5-(4-methylphenyl)pyridin-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C14H16N2.2ClH/c1-10-3-5-12(6-4-10)13-7-8-14(11(2)15)16-9-13;;/h3-9,11H,15H2,1-2H3;2*1H |
InChIキー |
JUXRICRTHIEUIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2)C(C)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12073581.png)
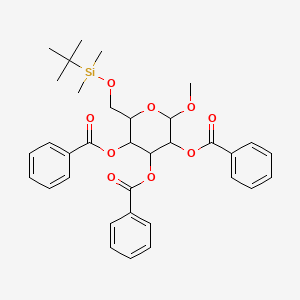
![[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate](/img/structure/B12073593.png)
![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)
